Stearamide AMP
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Stearamide AMP is synthesized through the amidation of stearic acid with 2-amino-2-methyl-1-propanol. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired amide bond . The process involves heating stearic acid and 2-amino-2-methyl-1-propanol together, often in the presence of a catalyst, to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where stearic acid and 2-amino-2-methyl-1-propanol are combined under optimized conditions. The reaction is monitored to maintain the appropriate temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Stearamide AMP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: This compound can participate in substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized stearamide derivatives, amines, and substituted amides .
Scientific Research Applications
Stearamide AMP has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: this compound is studied for its role in cell membrane stability and signaling pathways.
Medicine: It is explored for its potential use in drug delivery systems and as a component in topical formulations.
Industry: This compound is utilized in the production of cosmetics, personal care products, and as a processing aid in polymer manufacturing
Mechanism of Action
Stearamide AMP exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers in cell membranes, enhancing membrane stability and facilitating the formation of micelles. This interaction is crucial in its role as a foam booster and viscosity regulator in cosmetic formulations . The molecular targets include lipid molecules in the cell membrane, and the pathways involved are related to membrane fluidity and integrity .
Comparison with Similar Compounds
Similar Compounds
Stearamide MEA: Another fatty acid amide used in cosmetics with similar surfactant properties.
Oleamide: A fatty acid amide with applications in the polymer industry as a slip agent.
Lauramide DEA: Used in personal care products as a foam booster and viscosity regulator.
Uniqueness of Stearamide AMP
This compound is unique due to its specific molecular structure, which provides enhanced foam-boosting properties and better viscosity control compared to other fatty acid amides. Its ability to improve the texture and stability of cosmetic formulations makes it a preferred choice in the industry .
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)23-22(2,3)20-24/h24H,4-20H2,1-3H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDHYNXLIKNVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189825 | |
Record name | Stearamide AMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36284-86-3 | |
Record name | N-(2-Hydroxy-1,1-dimethylethyl)octadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36284-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stearamide AMP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036284863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stearamide AMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STEARAMIDE AMP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3K8640346 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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